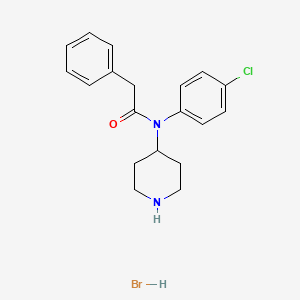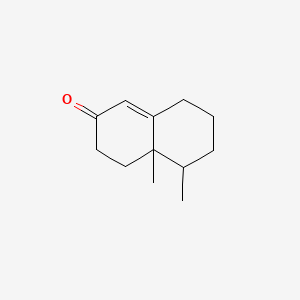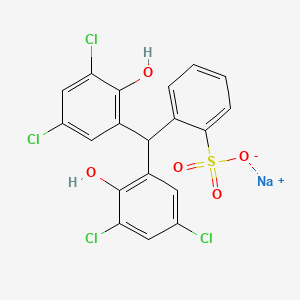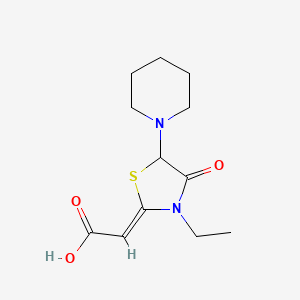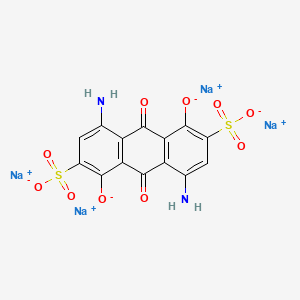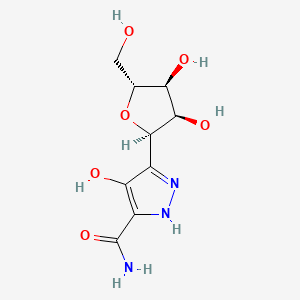
Pyrazomycin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of pyrazomycin B involves the formation of a C-glycosidic bond between a ribose sugar and a pyrazole ring. The enzyme ForT catalyzes the C–C bond formation between 50-phosphoribosyl-10-pyrophosphate (PRPP) and 4-amino-1H-pyrazole-3,5-dicarboxylate . This reaction is a key step in the biosynthesis of this compound and other C-nucleosides .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of Streptomyces candidus. The antibiotic activity can be found in both the fermentation broth and the mycelium . Isolation techniques such as solvent extraction and chromatography are employed to purify the compound from the fermentation mixture .
Chemical Reactions Analysis
Types of Reactions
Pyrazomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. The pyrazole ring is particularly reactive, allowing for modifications that can enhance its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are often tested for enhanced antiviral and antitumor properties .
Scientific Research Applications
Pyrazomycin B has a wide range of scientific research applications:
Mechanism of Action
Pyrazomycin B exerts its effects by inhibiting pyrimidine biosynthesis. It targets the enzyme orotidine-5’-phosphate decarboxylase, which is involved in the synthesis of pyrimidine nucleotides . This inhibition disrupts the production of DNA and RNA, leading to the antiviral and antitumor effects observed .
Comparison with Similar Compounds
Similar Compounds
Formycin A: Another C-nucleoside antibiotic with a similar structure and biological activity.
Showdomycin: A C-nucleoside antibiotic with a different heterocycle base but similar biosynthetic pathways.
Pseudouridimycin: A C-nucleoside antibiotic with potent antibacterial activity.
Uniqueness
Pyrazomycin B is unique due to its pyrazole moiety, which is rare among C-nucleosides. This structural feature contributes to its broad-spectrum antiviral and antitumor activities, distinguishing it from other similar compounds .
Properties
CAS No. |
41855-21-4 |
|---|---|
Molecular Formula |
C9H13N3O6 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C9H13N3O6/c10-9(17)4-6(15)3(11-12-4)8-7(16)5(14)2(1-13)18-8/h2,5,7-8,13-16H,1H2,(H2,10,17)(H,11,12)/t2-,5-,7-,8-/m1/s1 |
InChI Key |
XESARGFCSKSFID-JOSLRIJYSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)C2=NNC(=C2O)C(=O)N)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)C2=NNC(=C2O)C(=O)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




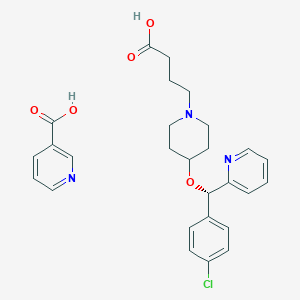
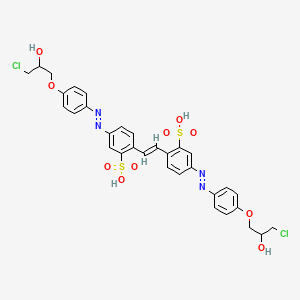
![(Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12691409.png)
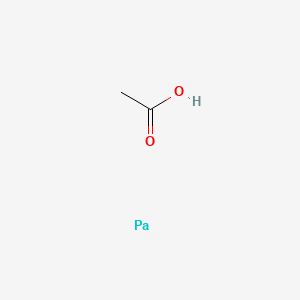
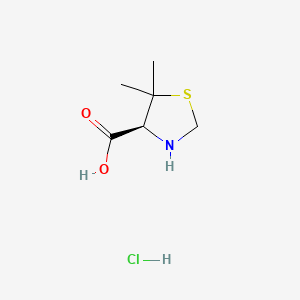
![5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B12691433.png)
